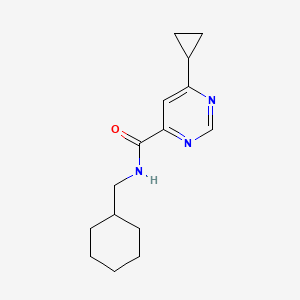
N-(Cyclohexylmethyl)-6-cyclopropylpyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Cyclohexylmethyl)-6-cyclopropylpyrimidine-4-carboxamide, also known as CCPC, is a novel chemical compound that has garnered attention in recent years due to its potential applications in scientific research. CCPC is a pyrimidine derivative that has been synthesized through a unique method, and it has been found to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of N-(Cyclohexylmethyl)-6-cyclopropylpyrimidine-4-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and survival. This compound has been found to inhibit the PI3K/AKT/mTOR pathway, which is a key signaling pathway that is involved in cancer cell growth and survival. This compound has also been found to inhibit the JAK/STAT pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects, including its ability to inhibit cell growth and induce apoptosis in cancer cells. This compound has also been found to exhibit neuroprotective effects, and it has been shown to improve cognitive function in animal models of neurological disorders. This compound has been found to have low toxicity in vitro and in vivo, which suggests that it may be a safe and effective compound for scientific research applications.
実験室実験の利点と制限
N-(Cyclohexylmethyl)-6-cyclopropylpyrimidine-4-carboxamide has several advantages for lab experiments, including its high yield and purity, its low toxicity, and its potential use as an anticancer and neuroprotective agent. However, there are also some limitations to using this compound in lab experiments. For example, the synthesis method for this compound is complex, which may limit its availability for some researchers. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential use in some research applications.
将来の方向性
There are several future directions for research on N-(Cyclohexylmethyl)-6-cyclopropylpyrimidine-4-carboxamide. One potential direction is to investigate its potential use as a therapeutic agent for cancer and neurological disorders. Another potential direction is to further elucidate its mechanism of action, which may provide insights into its potential use in other research applications. Additionally, future research could focus on optimizing the synthesis method for this compound, which may increase its availability for scientific research. Overall, this compound is a promising compound that has the potential to advance scientific research in several areas.
合成法
N-(Cyclohexylmethyl)-6-cyclopropylpyrimidine-4-carboxamide is synthesized through a multistep process that involves the reaction of cyclohexylmethylamine with 2,6-dichloropyrimidine, followed by the reaction of the resulting intermediate with cyclopropylamine. The final step involves the reaction of the intermediate product with 4-cyano-3-nitrobenzoic acid, which yields this compound. The synthesis method for this compound is complex, but it has been optimized for high yield and purity.
科学的研究の応用
N-(Cyclohexylmethyl)-6-cyclopropylpyrimidine-4-carboxamide has been found to exhibit various scientific research applications, including its potential use as an anticancer agent. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been found to induce apoptosis in cancer cells. This compound has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. This compound has been found to exhibit neuroprotective effects, and it has been shown to improve cognitive function in animal models of these diseases.
特性
IUPAC Name |
N-(cyclohexylmethyl)-6-cyclopropylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c19-15(16-9-11-4-2-1-3-5-11)14-8-13(12-6-7-12)17-10-18-14/h8,10-12H,1-7,9H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPYYMPEUVGQPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)C2=NC=NC(=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

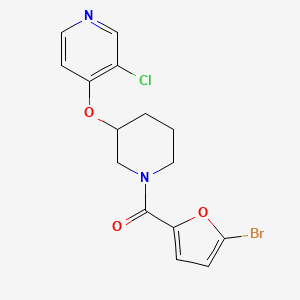

![N-(3,4-dimethoxyphenethyl)-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide](/img/structure/B2468934.png)
![6-Fluoro-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B2468939.png)
![tert-butyl N-{[1-(2-hydroxyethyl)cyclopropyl]methyl}carbamate](/img/structure/B2468940.png)
![N-[(1-Ethylsulfonylpyrrolidin-2-yl)methyl]but-2-ynamide](/img/structure/B2468941.png)
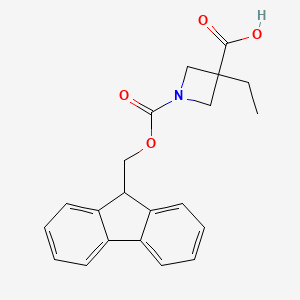
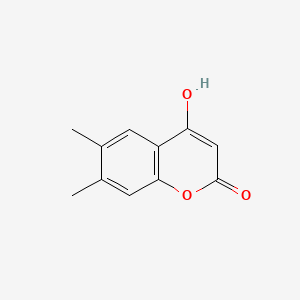
![[(1S)-1-[2-Bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-bis[4-(trifluoromethyl)phenyl]phosphane;carbanide;cyclopentane;iron(2+)](/img/structure/B2468944.png)
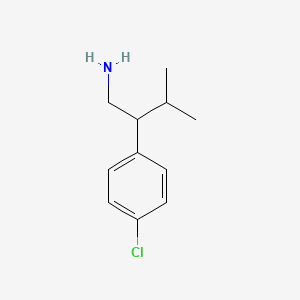
![ethyl 2-(8-(4-methoxybenzyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2468948.png)
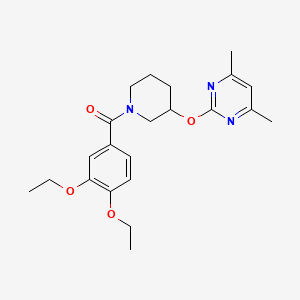
![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide](/img/structure/B2468953.png)
![3-[(2-chlorophenyl)methyl]-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)